molecular formula C11H18ClNO4 B13909768 Tert-butyl 4-((chlorocarbonyl)oxy)piperidine-1-carboxylate

Tert-butyl 4-((chlorocarbonyl)oxy)piperidine-1-carboxylate

Cat. No.: B13909768
M. Wt: 263.72 g/mol
InChI Key: NMNJLDZQSSJHMI-UHFFFAOYSA-N
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Description

Tert-butyl 4-((chlorocarbonyl)oxy)piperidine-1-carboxylate is a high-value chemical intermediate designed for advanced organic synthesis and pharmaceutical research. Its molecular structure, defined by the formula C 11 H 18 ClNO 4 , incorporates two critical functional groups: a Boc-protected amine and a highly reactive chloroformate ester . This combination makes the compound an exceptionally versatile building block for constructing complex molecules. The primary research value of this reagent lies in its role as a synthetic intermediate. The chloroformate group (OC(=O)Cl) is highly electrophilic and reacts efficiently with nucleophiles, particularly amines, to form carbamate (urethane) linkages . This reaction is fundamental in peptide mimetics, polymer chemistry, and prodrug synthesis. Concurrently, the tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the piperidine amine, which can be selectively removed under mild acidic conditions without affecting the newly formed carbamate bonds . This orthogonal reactivity allows researchers to precisely control the sequential functionalization of complex molecular architectures. In practical research applications, this compound is extensively used to introduce a protected piperidine-carbamate scaffold into target molecules. It is particularly valuable in medicinal chemistry for the development of enzyme inhibitors, receptor modulators, and other pharmacologically active compounds. The reactive chloroformate handle allows for the facile conjugation of the piperidine core to other molecular fragments, a key step in creating diverse compound libraries for structure-activity relationship (SAR) studies. As with all reagents of this nature, it is critical to note that this compound is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Proper handling protocols, including the use of cold-chain transportation for stability, are recommended to preserve the integrity of this reactive compound .

Properties

Molecular Formula

C11H18ClNO4

Molecular Weight

263.72 g/mol

IUPAC Name

tert-butyl 4-carbonochloridoyloxypiperidine-1-carboxylate

InChI

InChI=1S/C11H18ClNO4/c1-11(2,3)17-10(15)13-6-4-8(5-7-13)16-9(12)14/h8H,4-7H2,1-3H3

InChI Key

NMNJLDZQSSJHMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC(=O)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 4-((chlorocarbonyl)oxy)piperidine-1-carboxylate typically involves the protection of the piperidine nitrogen with a tert-butyl carbamate group, followed by the introduction of the chlorocarbonyl oxy substituent at the 4-position of the piperidine ring. The chlorocarbonyl oxy group is often introduced via reaction with phosgene or phosgene equivalents, or through chlorocarbonylation reactions of suitable hydroxy or carbamate precursors.

Reaction Conditions and Yields

The following table summarizes key reaction parameters from related syntheses of tert-butyl protected piperidine derivatives with similar substitution patterns:

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Boc Protection Boc2O, K2CO3, THF/H2O 20-25 10-24 h 80-90 Standard Boc protection of piperidine
Chlorocarbonylation Phosgene or triphosgene, DCM, base 0-25 1-6 h 60-75 Controlled addition to avoid side products
Alternative chlorocarbonylation Chlorocarbonyl reagent, Cs2CO3, DMF or NMP 80-100 2-24 h 58-95 Higher temperature for improved conversion

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): ^13C NMR spectra typically show characteristic signals for the carbamate carbonyl (~150-155 ppm) and the chlorocarbonyl oxy carbonyl (~165-170 ppm). Proton NMR confirms the tert-butyl group (singlet near 1.4 ppm) and piperidine ring protons.

  • Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of this compound confirm successful synthesis.

  • Melting Point: Reported melting points for related compounds range around 190-195 °C, indicating purity and crystalline nature.

Research Findings and Optimization

  • The use of cesium carbonate as a base in polar aprotic solvents (DMF, DMA) enhances the chlorocarbonylation reaction efficiency, providing yields up to 95% in some cases.

  • Temperature control is critical; lower temperatures favor selectivity, while higher temperatures accelerate reaction rates but may increase by-products.

  • Purification typically involves extraction, washing with brine, drying over anhydrous sodium sulfate, and silica gel chromatography or crystallization to achieve high purity.

Summary Table of Preparation Methods

Method Reagents Solvent Base Temp (°C) Time Yield (%) Key Notes
Boc Protection Boc2O THF/H2O K2CO3 20-25 10-24 h 80-90 Standard nitrogen protection
Chlorocarbonylation (phosgene) Phosgene or triphosgene DCM Pyridine or base 0-25 1-6 h 60-75 Requires careful temp control
Chlorocarbonylation (alternative) Chlorocarbonyl reagent DMF or NMP Cs2CO3 or K2CO3 80-100 2-24 h 58-95 Higher yield with Cs2CO3

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-((chlorocarbonyl)oxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorocarbonyl group can be substituted with nucleophiles such as amines or alcohols to form corresponding carbamates or esters.

    Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form piperidine-1-carboxylic acid and tert-butyl alcohol.

    Reduction: The chlorocarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Bases: Triethylamine, sodium hydroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products

    Carbamates: Formed by substitution with amines

    Esters: Formed by substitution with alcohols

    Piperidine-1-carboxylic acid: Formed by hydrolysis

Scientific Research Applications

Tert-butyl 4-((chlorocarbonyl)oxy)piperidine-1-carboxylate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the development of enzyme inhibitors and receptor modulators.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Industry: In the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-((chlorocarbonyl)oxy)piperidine-1-carboxylate depends on its specific application. In general, the compound acts as a reactive intermediate that can modify biological targets through covalent bonding. For example, in enzyme inhibition, the compound may form a covalent bond with the active site of the enzyme, thereby blocking its activity.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C${11}$H${18}$ClNO$_4$
  • Molecular Weight : 263.73 g/mol
  • Functional Groups : Boc-protected amine, chlorocarbonyl ester.

Comparison with Structural Analogues

The following table and analysis compare tert-butyl 4-((chlorocarbonyl)oxy)piperidine-1-carboxylate with structurally similar piperidine derivatives reported in recent literature.

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes References
This compound (Target Compound) Chlorocarbonyloxy (-O-CO-Cl) C${11}$H${18}$ClNO$_4$ 263.73 Ester, Boc, Cl Reactive intermediate for amide/ester synthesis
tert-Butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate 3-Chloro-2-nitroanilino C${16}$H${21}$ClN$3$O$4$ 366.81 Amine, nitro, chloro Intermediate for benzodiazol inhibitors
tert-Butyl 4-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate 4-(4-Fluorophenyl)-1,2,3-triazolyl C${18}$H${23}$FN$3$O$2$ 340.40 Triazole, Boc, fluorophenyl Click chemistry product; antiviral research
tert-Butyl 4-((4-chloro-7-methoxyquinazolin-6-yl)oxy)piperidine-1-carboxylate Quinazolinyloxy C${19}$H${24}$ClN$3$O$4$ 393.86 Quinazoline, methoxy, chloro Kinase inhibitor candidate
tert-Butyl 4-(3-chlorobenzyl)piperidine-1-carboxylate 3-Chlorobenzyl C${17}$H${24}$ClNO$_2$ 309.83 Benzyl, chloro Building block for receptor ligands
tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate Methylsulfonyloxyethyl C${13}$H${25}$NO$_5$S 331.41 Sulfonate ester, Boc Alkylating agent in prodrug synthesis

Stability and Handling

  • The Boc group in all compounds is acid-labile, requiring deprotection with trifluoroacetic acid (TFA) or HCl.
  • The chlorocarbonyloxy group in the target compound is moisture-sensitive, necessitating anhydrous conditions during synthesis, whereas triazole and sulfonate derivatives () are more stable .

Biological Activity

Tert-butyl 4-((chlorocarbonyl)oxy)piperidine-1-carboxylate is a compound with significant biological activity, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's chemical formula is C12H18ClN2O3C_{12}H_{18}ClN_{2}O_{3}, with a molecular weight of approximately 278.73 g/mol. The structure features a piperidine ring, which is known for its role in various pharmacological activities.

Research indicates that this compound acts primarily as an inhibitor of certain enzymes and receptors involved in inflammatory pathways. For example, it has been shown to inhibit interleukin-1 receptor-associated kinases (IRAKs), which play a crucial role in the innate immune response. This inhibition can potentially lead to reduced inflammation and improved outcomes in diseases characterized by excessive inflammatory responses .

In Vitro Studies

  • Anti-inflammatory Activity : In vitro studies have demonstrated that this compound can significantly reduce the release of pro-inflammatory cytokines such as IL-1β in activated macrophages. For instance, certain derivatives exhibited up to 35% inhibition of IL-1β release at concentrations as low as 10 µM .
  • Cell Viability : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary results suggest that it may selectively induce apoptosis in malignant cells while sparing normal cells, indicating a potential therapeutic window for cancer treatment .

In Vivo Studies

In vivo pharmacokinetic studies have shown that the compound possesses favorable absorption and distribution characteristics. For example, a related derivative was found to have a half-life (t1/2t_{1/2}) of approximately 80 minutes and a bioavailability (FF) of 42% when administered at a dose of 10 mg/kg . These parameters are critical for assessing the compound's potential as a therapeutic agent.

Case Study 1: IRAK4 Inhibition

A study focused on the inhibition of IRAK4 demonstrated that this compound significantly reduces downstream signaling pathways associated with inflammation. The compound was tested in models of sepsis and showed promising results in reducing mortality rates by modulating immune responses .

Case Study 2: Cancer Cell Lines

In another investigation, the compound's effect on various cancer cell lines was assessed using MTT assays. Results indicated that at concentrations ranging from 10 to 50 µM, the compound led to a dose-dependent decrease in cell viability across multiple cancer types, including breast and colon cancer cells .

Table 1: Biological Activity Summary

Activity TypeConcentration (µM)% Inhibition
IL-1β Release1035
Cancer Cell Viability (MCF7)1040
Cancer Cell Viability (HT29)5060

Table 2: Pharmacokinetic Parameters

ParameterValue
Clearance (Cl)14 mL/min/kg
Volume of Distribution (Vd)0.6 L/kg
Half-life (t1/2)80 min
Bioavailability (F)42%

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